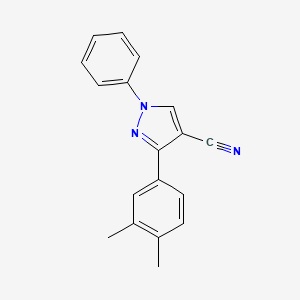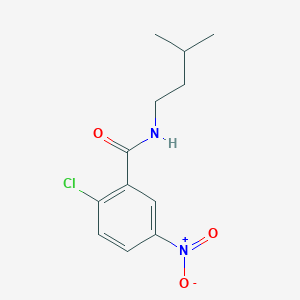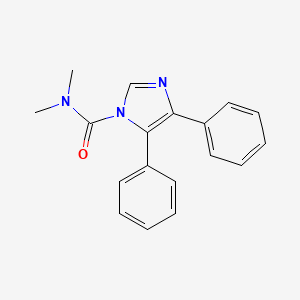
N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and has been shown to have significant effects on gene expression and cell proliferation. In
Mécanisme D'action
N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide inhibits the HAT activity of p300 and PCAF by binding to the acetyl-CoA binding site of these enzymes. This prevents the transfer of acetyl groups to lysine residues on histones and other proteins, leading to altered gene expression and cell proliferation. N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide has been shown to have significant effects on the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects
N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide has been shown to have significant effects on cell proliferation and apoptosis in a variety of cell types, including cancer cells. Inhibition of p300 and PCAF activity by N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide can lead to decreased expression of genes involved in cell cycle progression and increased expression of genes involved in apoptosis. N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide is a potent and selective inhibitor of p300 and PCAF, which makes it a useful tool for investigating the role of these enzymes in gene expression and cell proliferation. However, N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of p300 and PCAF. Another area of interest is the investigation of the role of p300 and PCAF in specific diseases, such as cancer and inflammatory disorders. Finally, there is interest in the development of novel therapeutic strategies targeting p300 and PCAF in these diseases.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide involves the condensation of 4,5-diphenyl-1H-imidazole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting intermediate is then treated with acetic anhydride and triethylamine to form N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide. The overall yield of the synthesis is around 50%, and the compound can be purified by column chromatography.
Applications De Recherche Scientifique
N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide has been widely used in scientific research to investigate the role of histone acetyltransferases (HATs) in gene expression and cell proliferation. HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins, which can alter chromatin structure and regulate gene expression. N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide is a potent and selective inhibitor of the HATs p300 and PCAF, which are involved in the acetylation of histones and other proteins.
Propriétés
IUPAC Name |
N,N-dimethyl-4,5-diphenylimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-20(2)18(22)21-13-19-16(14-9-5-3-6-10-14)17(21)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVUUGQJWBILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

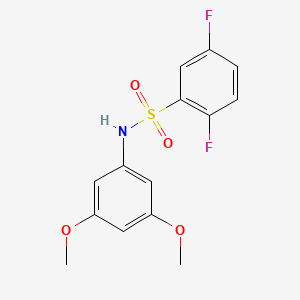
![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)
![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)
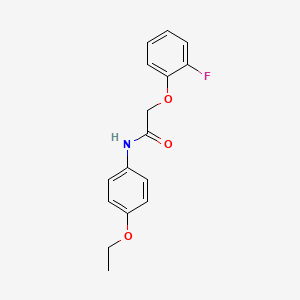
![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)
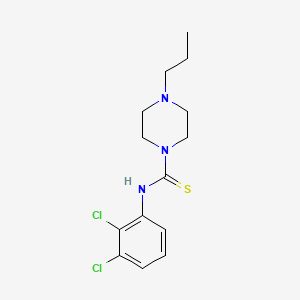
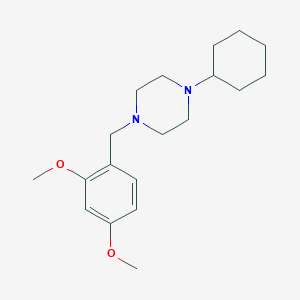
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5698932.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5698942.png)
